N-Desmethyl Asenapine-d4 Hydrochloride

Description

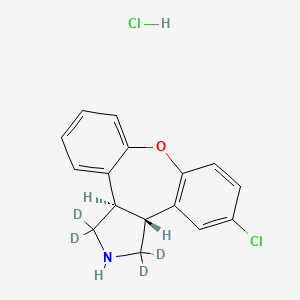

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMHDIXIDXKTN-NKWLCYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747544 | |

| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-54-1 | |

| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Desmethyl Asenapine-d4 Hydrochloride chemical properties and structure

An In-Depth Technical Guide to N-Desmethyl Asenapine-d4 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical analytical standard in pharmaceutical research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its properties, structure, and application, particularly in the context of bioanalytical method development and validation.

Introduction and Scientific Context

Asenapine is an atypical antipsychotic medication utilized for the treatment of schizophrenia and manic episodes associated with bipolar I disorder.[1][2][3] Its therapeutic action is attributed to a complex pharmacological profile, functioning as an antagonist at multiple dopamine, serotonin, histamine, and α-adrenergic receptors.[1][4][5] Following administration, asenapine undergoes extensive and rapid metabolism in the body.[2][6]

One of the principal metabolic pathways is N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP1A2, which results in the formation of N-desmethylasenapine.[4][6][7][8] While this metabolite is not considered to contribute significantly to the overall pharmacological effect of the parent drug, its quantification in biological matrices is essential for comprehensive pharmacokinetic (PK) and drug metabolism studies.[8][9]

To achieve accurate and reliable quantification in complex biological samples using mass spectrometry, a stable isotope-labeled internal standard is indispensable. This compound serves this exact purpose. It is the deuterium-labeled hydrochloride salt of the N-desmethyl metabolite of asenapine. Its chemical and physical properties are nearly identical to the endogenous metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. This makes it the gold standard for correcting sample loss during preparation and for mitigating matrix effects during analysis, ensuring the integrity and precision of bioanalytical data.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of an analytical standard is fundamental to its correct handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d4 Hydrochloride | [10][11] |

| CAS Number | 1246820-54-1 | [10][11] |

| Molecular Formula | C₁₆H₁₁D₄Cl₂NO | [10][11] |

| Molecular Weight | 312.23 g/mol | [10][11] |

| Appearance | White to Off-White Solid | [10] |

| Purity | Typically ≥98% | [11][12] |

| Solubility | Slightly soluble in Methanol, Soluble in DMSO | [12][13] |

| Storage | Short-term: 2-8°C Refrigerator; Long-term: -20°C Freezer | [10][13] |

Chemical Structure

The molecular structure consists of a dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole core. The "d4" designation indicates that four hydrogen atoms have been replaced by deuterium isotopes, typically on the pyrrole ring to ensure stability during metabolic processes and analysis.

A simplified 2D representation of the N-Desmethyl Asenapine-d4 core structure.

Metabolic Pathway and Significance

Asenapine is primarily metabolized through two major routes: direct glucuronidation and oxidative metabolism.[6][7] The formation of N-desmethylasenapine is a result of the latter, specifically through N-demethylation catalyzed predominantly by CYP1A2.[4][8]

Metabolic conversion of Asenapine to N-Desmethyl Asenapine.

Although N-desmethylasenapine is considered an inactive metabolite, monitoring its concentration alongside the parent drug provides a more complete picture of asenapine's absorption, distribution, metabolism, and excretion (ADME) profile.[6][9] This is crucial for understanding drug-drug interactions, effects of hepatic or renal impairment, and inter-individual variability in patient populations.[14]

Application in Quantitative Bioanalysis: A Validated Workflow

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of N-desmethylasenapine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled IS is the most robust method for quantitative mass spectrometry. The rationale is as follows:

-

Co-elution: The deuterated standard is chromatographically almost identical to the non-labeled analyte, meaning they elute from the LC column at nearly the same time.

-

Identical Chemical Behavior: It behaves identically during sample extraction, concentration, and ionization in the mass spectrometer source.

-

Mass Differentiation: It is easily differentiated from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

By adding a known concentration of N-Desmethyl Asenapine-d4 HCl to every sample, standard, and quality control (QC) at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the IS proportionally. The final concentration is calculated based on the ratio of the analyte's response to the IS's response, providing a highly accurate and precise result.

Experimental Protocol: Quantification in Human Urine

This protocol outlines a typical workflow for the determination of N-desmethylasenapine in urine using online solid-phase extraction (SPE) coupled with LC-MS/MS.[8]

Step 1: Preparation of Standards and Samples

-

Thawing: Thaw all urine samples, calibration standards, and quality control samples at room temperature.

-

Homogenization: Vortex each sample to ensure homogeneity.

-

Aliquoting: Transfer a 500 µL aliquot of each sample into a 2 mL polypropylene tube.

-

Internal Standard Spiking: Add a precise volume of this compound working solution to each tube (except for blank matrix samples). Vortex briefly. This step is critical for accurate quantification.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any particulate matter.

-

Transfer: Carefully transfer the supernatant to a 96-well plate for automated injection into the SPE-LC-MS/MS system.

Step 2: Automated Online SPE-LC-MS/MS Analysis

-

Online Extraction (SPE): The sample is injected onto an SPE column where the analyte and IS are retained while salts and other matrix components are washed away. This is a crucial clean-up step.

-

Elution and Chromatographic Separation: The retained compounds are then eluted from the SPE column and transferred to an analytical LC column (e.g., a C8 or C18 column). Separation is achieved using a gradient elution with a mobile phase, such as acetonitrile and an ammonium acetate buffer.[15][16]

-

Mass Spectrometric Detection:

-

Ionization: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[15]

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (N-desmethylasenapine) and the internal standard (N-Desmethyl Asenapine-d4). This provides exceptional selectivity and sensitivity.

-

Bioanalytical Workflow Diagram

A representative workflow for the quantitative analysis of N-Desmethyl Asenapine in urine.

Conclusion

This compound is an indispensable tool for modern pharmaceutical research and development. As the stable isotope-labeled form of a primary asenapine metabolite, it provides the analytical rigor required for the accurate quantification of this compound in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a prime example of applying sound scientific principles to ensure the validity and reliability of pharmacokinetic and metabolic data, which ultimately informs the safe and effective use of its parent drug, asenapine.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Stahl, S. M. (2010). Asenapine, a new sublingual atypical antipsychotic. Journal of Clinical Psychiatry, 71(5), 539-540. Retrieved from [Link]

-

Peeters, P. A., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(3), 471-481. Retrieved from [Link]

-

Omsynth. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163091, Asenapine. Retrieved from [Link]

-

Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. Retrieved from [Link]

-

Stoner, S. C., & Dubisar, B. M. (2012). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 253-265. Retrieved from [Link]

-

Zhenzhun Biotech. (n.d.). This compound. Retrieved from [Link]

-

Peeters, P. A., et al. (2011). Asenapine pharmacokinetics in hepatic and renal impairment. Clinical Pharmacokinetics, 50(7), 471-481. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Findling, R. L., et al. (2015). Asenapine pharmacokinetics and tolerability in a pediatric population. Journal of Clinical Psychopharmacology, 35(2), 126-134. Retrieved from [Link]

-

Shah, G., et al. (2015). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 555-562. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). asenapine. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Asenapine (Sublingual Route). Retrieved from [Link]

Sources

- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asenapine (sublingual route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. asenapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Asenapine pharmacokinetics and tolerability in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. omsynth.com [omsynth.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 1246820-54-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 14. Asenapine pharmacokinetics in hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Asenapine-d4 Hydrochloride

Introduction: The Rationale for a Deuterated Metabolite Standard

In modern drug metabolism and pharmacokinetics (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis.[1][2] Deuterated compounds are ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency in mass spectrometry.[1] However, their increased mass allows them to be distinguished from the unlabeled analyte by the mass spectrometer, correcting for matrix effects and variability during sample processing.[3]

Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[4] It is extensively metabolized in the body, primarily through N-demethylation by the cytochrome P450 enzyme CYP1A2 to form N-Desmethyl Asenapine, and also through direct glucuronidation.[5][6] Accurate quantification of this N-desmethyl metabolite is critical for understanding the drug's overall pharmacokinetic profile and assessing potential drug-drug interactions.

This guide details a robust pathway for preparing N-Desmethyl Asenapine-d4 Hydrochloride, a critical tool for such research. The synthesis begins with a deuterated Asenapine precursor, followed by N-demethylation and subsequent conversion to the hydrochloride salt to improve the compound's stability and suitability for analytical applications.[7][8]

Synthetic Pathway and Experimental Protocols

The synthetic strategy is designed for efficiency and control, focusing on a late-stage N-demethylation of a pre-labeled Asenapine core, followed by salt formation. This approach circumvents the challenges of introducing deuterium onto the N-desmethyl scaffold directly.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: N-Demethylation of Asenapine-d4

The von Braun N-demethylation using 1-chloroethyl chloroformate (ACE-Cl) is a reliable and high-yielding method for demethylating tertiary amines like Asenapine. The reaction proceeds through a stable carbamate intermediate, which is then selectively cleaved to yield the secondary amine.

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Asenapine-d4 (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq) dropwise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the DCM under reduced pressure using a rotary evaporator.

-

Intermediate Cleavage: To the resulting residue, add methanol (MeOH, approx. 10 mL per gram of starting material) and heat the mixture to reflux for 1 hour. This step cleaves the carbamate intermediate.

-

Work-up: After cooling, concentrate the methanolic solution in vacuo. Redissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Desmethyl Asenapine-d4 free base.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., DCM with 0-5% MeOH) to isolate the pure free base.

Step 2: Formation of this compound

Conversion to the hydrochloride salt is a standard procedure to enhance the stability and aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).

Protocol:

-

Dissolution: Dissolve the purified N-Desmethyl Asenapine-d4 free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA).

-

Acidification: To this solution, add a 2 M solution of hydrochloric acid in IPA (1.1 eq) dropwise while stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. To ensure complete precipitation, a co-solvent such as tert-butyl methyl ether (TBME) can be added.

-

Isolation: Stir the resulting slurry at room temperature for 30-60 minutes. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold TBME to remove residual solvent and impurities. Dry the final product, this compound, under high vacuum at 40 °C to a constant weight.

| Parameter | Reagent/Condition | Molar Equivalent | Purpose |

| Step 1 | |||

| Starting Material | Asenapine-d4 | 1.0 | Labeled Precursor |

| Reagent | 1-Chloroethyl Chloroformate | 1.2 | N-Demethylating Agent |

| Solvent | Dichloromethane (DCM) | - | Reaction Medium |

| Cleavage Agent | Methanol (MeOH) | - | Cleaves Carbamate Intermediate |

| Step 2 | |||

| Starting Material | N-Desmethyl Asenapine-d4 | 1.0 | Purified Free Base |

| Reagent | 2M HCl in Isopropanol | 1.1 | Salt Formation |

| Solvent | Isopropanol / TBME | - | Precipitation Medium |

| Table 1: Summary of key reagents and conditions for the synthesis. |

Comprehensive Analytical Characterization

A multi-technique approach is mandatory to confirm the structure, assess purity, and verify the isotopic labeling of the final compound.[9][10][11]

Caption: Analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the primary technique for determining the chemical purity of the final compound. A validated method for Asenapine and its related substances can be adapted for this purpose.[12][13][14]

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., Inertsil C8, 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[12]

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like methanol to a concentration of ~0.5 mg/mL.

-

Analysis: Inject the sample and calculate the area percentage of the main peak relative to all other peaks in the chromatogram.

| Parameter | Value |

| Chemical Purity | ≥ 98.0% (by area %) |

| Retention Time | Consistent with reference standard |

| Table 2: Representative HPLC data for the final product. |

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and determining the level of deuterium incorporation.[11][15][16]

Protocol:

-

System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: Acquire the full scan mass spectrum. The protonated molecular ion [M+H]⁺ will be observed.

-

Data Interpretation:

-

Molecular Weight: The measured monoisotopic mass of the [M+H]⁺ ion should match the theoretical mass of C₁₆H₁₁D₄ClNO⁺.

-

Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is compared to the theoretical distribution for a molecule with four deuterium atoms. The relative abundance of the M+0, M+1, M+2, M+3, and M+4 peaks (relative to the unlabeled compound) is used to calculate the percentage of d4-labeled species.[15][17]

-

| Parameter | Theoretical Value | Observed Value |

| Formula | C₁₆H₁₀D₄ClNO | - |

| [M+H]⁺ (Monoisotopic) | 276.1076 | 276.1079 ± 5 ppm |

| Isotopic Enrichment | >98% d4 | >98% |

| Table 3: Expected HRMS data for N-Desmethyl Asenapine-d4. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is the most powerful technique for unambiguously confirming the molecular structure and identifying the precise location of the deuterium labels.[9][18][19] A combination of ¹H, ²H, and ¹³C NMR experiments provides a complete picture.

Protocols:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR:

-

Rationale: Protons at the sites of deuteration will be absent or show dramatically reduced signal intensity.[10][20]

-

Expected Outcome: A comparison with the ¹H NMR spectrum of unlabeled N-Desmethyl Asenapine will show the disappearance of signals corresponding to the four protons on the pyrrolidine ring, confirming the location of the d4 label. All other signals (aromatic, bridgehead protons) should remain intact.

-

-

²H NMR:

-

Rationale: Directly observes the deuterium nuclei.[18]

-

Expected Outcome: A peak will be observed at the chemical shift corresponding to the now-deuterated positions on the pyrrolidine ring, providing definitive proof of deuterium incorporation at those sites.

-

-

¹³C NMR:

-

Rationale: Carbons directly attached to deuterium atoms exhibit characteristic changes: a C-D bond results in a multiplet (typically a 1:1:1 triplet) and a slight upfield shift compared to a C-H bond.

-

Expected Outcome: The signals for the two carbons in the pyrrolidine ring will appear as triplets, confirming the location of the labels.

-

| Nucleus | Key Observation | Implication |

| ¹H NMR | Disappearance of signals from pyrrolidine CH₂ groups | Successful H-to-D substitution |

| ²H NMR | Presence of a signal in the aliphatic region | Direct detection of deuterium |

| ¹³C NMR | Triplet multiplicity for pyrrolidine carbon signals | Confirms C-D bonds at specific locations |

| Table 4: Summary of expected NMR spectral features. |

Conclusion

This guide outlines a validated and logical approach for the synthesis and characterization of this compound. The described protocols for N-demethylation and salt formation are robust and scalable. The comprehensive analytical workflow, combining HPLC, HRMS, and multinuclear NMR, provides a self-validating system that ensures the final product meets the stringent identity, purity, and isotopic enrichment requirements for its use as a reliable internal standard in regulated bioanalysis. Adherence to these methodologies will empower researchers to produce a high-quality critical reagent essential for advancing the study of Asenapine's metabolic fate.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. ACS Publications. Available at: [Link]

-

Deuterium NMR. Wikipedia. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

-

Asenapine (SAPHRIS) Pharmacokinetics. Psychopharmacology Institute. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

-

Metabolism and excretion of asenapine in healthy male subjects. PubMed. Available at: [Link]

-

Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

-

HPLC method development and validation for asenapine tablets. chanrejournals.com. Available at: [Link]

-

Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. MDPI. Available at: [Link]

-

Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. NIH. Available at: [Link]

-

Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. ResearchGate. Available at: [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

-

Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. researchgate.net. Available at: [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

- Deuterium-enriched asenapine. Google Patents.

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. PubMed. Available at: [Link]

-

Asenapine Synthesis. Scribd. Available at: [Link]

-

Chemistry Review(s). accessdata.fda.gov. Available at: [Link]

-

Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. Available at: [Link]

- Novel crystalline asenapine hydrochloride salt forms. Google Patents.

-

Enhancement of the Solubility of Asenapine Maleate Through the Preparation of Co-Crystals. eurekaselect.com. Available at: [Link]

-

Asenapine. Wikipedia. Available at: [Link]

-

an overview on asenapine maleate: pk-pd, preclinical and clinical update. The Pharmstudent. Available at: [Link]

-

Novel Crystalline Salts of Asenapine. European Patent Office. Available at: [Link]

- New process for synthesis of asenapine. Google Patents.

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Asenapine - Wikipedia [en.wikipedia.org]

- 5. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2012156382A1 - Novel crystalline asenapine hydrochloride salt forms - Google Patents [patents.google.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC method development and validation for asenapine tablets. [wisdomlib.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. studymind.co.uk [studymind.co.uk]

The Indispensable Role of N-Desmethylasenapine-d4 Hydrochloride in Asenapine Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-desmethylasenapine, the primary oxidative metabolite of the atypical antipsychotic asenapine. We will delve into the metabolic pathways of asenapine, the pharmacological relevance of its N-desmethyl metabolite, and the critical role of its deuterated analog, N-desmethylasenapine-d4 hydrochloride, in modern bioanalytical methodologies. This document will serve as a comprehensive resource, offering detailed experimental protocols, data presentation, and the scientific rationale behind the use of stable isotope-labeled internal standards in quantitative mass spectrometry.

Introduction: Asenapine and its Metabolic Landscape

Asenapine is a second-generation antipsychotic used for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic action is mediated through antagonism of a wide range of dopamine and serotonin receptors.[1][2] Following administration, asenapine undergoes extensive metabolism, primarily in the liver. The two major metabolic pathways are direct glucuronidation, mediated by UGT1A4, and oxidative metabolism.[3][4]

The oxidative metabolism of asenapine is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[2][4] This process leads to the formation of several metabolites, with N-desmethylasenapine being a principal circulating metabolite.[5][6]

The Significance of N-Desmethylasenapine

N-desmethylasenapine is formed through the removal of a methyl group from the parent asenapine molecule.[4][5] While it is a major metabolite, studies have indicated that N-desmethylasenapine possesses significantly lower affinity for dopamine and serotonin receptors compared to asenapine and is generally considered to be pharmacologically inactive.[1][7] Therefore, the therapeutic activity of asenapine is primarily attributed to the parent drug.[3]

Despite its limited pharmacological activity, the accurate quantification of N-desmethylasenapine is crucial for a comprehensive understanding of asenapine's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile.[8] Monitoring the levels of this metabolite can provide valuable insights into individual patient metabolism, potential drug-drug interactions, and overall drug exposure.[2]

The Gold Standard: Deuterated Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern drug development.[9][10] To ensure the accuracy and precision of these assays, an internal standard (IS) is indispensable.[11] An ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis, thus compensating for any variability in extraction recovery, matrix effects, and instrument response.[12]

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[9][13] In these standards, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium (²H or D). This substitution results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[12]

The key advantages of using a deuterated internal standard like N-desmethylasenapine-d4 hydrochloride include:

-

Co-elution with the analyte: Ensures that both the analyte and the internal standard experience the same chromatographic conditions and any potential matrix effects at the same time.[9]

-

Similar extraction recovery: The near-identical physicochemical properties lead to comparable recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11]

-

Correction for matrix effects: Ion suppression or enhancement in the mass spectrometer source affects both the analyte and the co-eluting deuterated internal standard to the same extent, allowing for accurate correction.[13]

Synthesis of N-Desmethylasenapine-d4 Hydrochloride: A Conceptual Pathway

While a specific, publicly available, step-by-step protocol for the synthesis of N-desmethylasenapine-d4 hydrochloride is not readily found in the literature, a scientifically sound synthetic route can be conceptualized based on established organic chemistry principles and general methods for N-demethylation and deuteration.[14][15]

The synthesis would likely involve two key stages: N-demethylation of a suitable asenapine precursor, followed by N-alkylation with a deuterated methylating agent.

Conceptual Synthetic Protocol

Step 1: N-Demethylation of an Asenapine Precursor

A common method for N-demethylation of tertiary amines is the von Braun reaction or the use of chloroformates.

-

Reaction Setup: A protected derivative of asenapine (e.g., with a protected phenolic group if applicable) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

-

Reagent Addition: A demethylating agent, such as cyanogen bromide or ethyl chloroformate, is added to the solution.

-

Reaction Monitoring: The reaction is stirred at a suitable temperature (e.g., room temperature to reflux) and monitored by a technique like thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Hydrolysis: The resulting carbamate or cyanamide intermediate is hydrolyzed under acidic or basic conditions to yield the secondary amine, N-desmethylasenapine.

-

Purification: The crude N-desmethylasenapine is purified using standard techniques such as column chromatography.

Step 2: N-Alkylation with a Deuterated Methylating Agent

The purified N-desmethylasenapine is then alkylated using a deuterated methyl source.

-

Reaction Setup: N-desmethylasenapine is dissolved in a polar aprotic solvent (e.g., acetonitrile or DMF) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride).

-

Deuterated Reagent Addition: A deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is added to the reaction mixture. To achieve a d4 label on the N-methyl group, a custom synthesis of a d4-methylating agent might be necessary, though d3 is more common and often sufficient. For the purpose of this guide, we will refer to it as a generic deuterated methylating agent.

-

Reaction Monitoring: The reaction is stirred at an appropriate temperature and monitored for completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield N-desmethylasenapine-d4.

-

Salt Formation: The purified N-desmethylasenapine-d4 is then treated with hydrochloric acid to form the stable hydrochloride salt.

A visual representation of the conceptual synthetic workflow.

Caption: Conceptual synthetic pathway for N-Desmethylasenapine-d4 Hydrochloride.

Bioanalytical Methodology: Quantification of N-Desmethylasenapine in Biological Matrices

The following section outlines a detailed, field-proven protocol for the quantification of N-desmethylasenapine in human plasma using LC-MS/MS with N-desmethylasenapine-d4 hydrochloride as the internal standard. This protocol is synthesized from established methods for asenapine and its metabolites and adheres to the principles of bioanalytical method validation as outlined by regulatory agencies like the FDA.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Into appropriately labeled polypropylene tubes, aliquot 300 µL of plasma for each sample, calibration standard, and quality control (QC) sample.

-

Internal Standard Spiking: Add 50 µL of the N-desmethylasenapine-d4 hydrochloride internal standard working solution (e.g., at a concentration of 25 ng/mL) to each tube and vortex briefly.

-

pH Adjustment: Add 500 µL of 5.0 mM ammonium acetate solution (pH adjusted to 9 with ammonia) and vortex.

-

Extraction: Add 3.0 mL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 5 minutes.

-

Centrifugation: Centrifuge the samples at approximately 1800 x g for 5 minutes.

-

Supernatant Transfer: Freeze the aqueous (lower) layer in a dry ice/acetone bath and transfer the organic (upper) layer to clean, labeled tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase and vortex to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Chromolith Performance RP-8e (100 mm x 4.6 mm) or equivalent |

| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.9 mL/min |

| Injection Volume | 5.0 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters

The following are representative MRM transitions. These must be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desmethylasenapine | 272.1 | 166.0 |

| N-Desmethylasenapine-d4 | 276.1 | 166.0 |

Note: The precursor ion for N-desmethylasenapine-d4 is +4 Da compared to the unlabeled analyte, assuming deuteration on the methyl group (CD₃) and one additional deuterium on the ring. The product ion is expected to be the same as the unlabeled analyte if the deuterium atoms are not on the fragment ion.

A visual representation of the bioanalytical workflow.

Caption: A typical bioanalytical workflow for N-desmethylasenapine quantification.

Data Interpretation and Pharmacokinetic Insights

The use of N-desmethylasenapine-d4 hydrochloride as an internal standard allows for the generation of highly reliable data for pharmacokinetic (PK) analysis. By calculating the peak area ratio of the analyte to the internal standard, a calibration curve can be constructed to accurately determine the concentration of N-desmethylasenapine in unknown samples.

Representative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for N-desmethylasenapine in humans after a single 5 mg sublingual dose of asenapine.[6][8]

| Parameter | Healthy Subjects |

| Cmax (ng/mL) | 0.45 ± 0.16 |

| Tmax (h) | 4.1 ± 1.5 |

| AUC₀-∞ (ng·h/mL) | 6.85 ± 2.23 |

Data are presented as mean ± standard deviation.

These data are critical for building comprehensive pharmacokinetic models of asenapine and its metabolites, which can inform dosing regimens and predict potential drug interactions. For instance, studies have shown that in patients with severe hepatic impairment, the exposure (AUC) to N-desmethylasenapine can increase significantly.[8]

Conclusion

N-desmethylasenapine, while not contributing significantly to the pharmacological effects of asenapine, is a crucial biomarker for understanding the drug's metabolic profile. The use of its deuterated analog, N-desmethylasenapine-d4 hydrochloride, as an internal standard in LC-MS/MS-based bioanalysis represents the pinnacle of analytical rigor. This approach ensures the generation of accurate and precise data, which is fundamental to the successful development and clinical use of asenapine. This technical guide has provided a comprehensive overview of the metabolic context, a conceptual synthetic pathway, and a detailed bioanalytical protocol, serving as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

-

Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Asenapine, a new sublingual atypical antipsychotic. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Asenapine (SAPHRIS) Pharmacokinetics. (2015, November 1). Psychopharmacology Institute. Retrieved January 16, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

- Deuterium-enriched asenapine. (n.d.). Google Patents.

-

Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. (2018, June 12). PubMed. Retrieved January 16, 2026, from [Link]

-

A general, versatile and divergent synthesis of selectively deuterated amines. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 16, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Asenapine pharmacokinetics in hepatic and renal impairment. (2011, July). PubMed. Retrieved January 16, 2026, from [Link]

-

Asenapine pharmacokinetics and tolerability in a pediatric population. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 16, 2026, from [Link]

-

ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (n.d.). Retrieved January 16, 2026, from [Link]

-

Metabolism and excretion of asenapine in healthy male subjects. (2010, December 22). PubMed. Retrieved January 16, 2026, from [Link]

-

Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. (2021, June 1). SpringerLink. Retrieved January 16, 2026, from [Link]

-

Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: Application to a phase I clinical trial with asenapine in healthy male subjects. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

HPLC Analysis of Antipsychotic Asenapine in Alternative Biomatrices: Hair and Nail Clippings. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Asenapine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. (2020, November 1). PubMed. Retrieved January 16, 2026, from [Link]

-

Asenapine pharmacokinetics and tolerability in a pediatric population. (2022, October 5). Dove Press. Retrieved January 16, 2026, from [Link]

-

The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (2020, July 14). MDPI. Retrieved January 16, 2026, from [Link]

-

The influence of asenapine on the activity of CYP1A2 measured as a rate of caffeine 3-N-demethylation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. (2020, March 23). PubMed. Retrieved January 16, 2026, from [Link]

-

(PDF) The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

- Method of synthesis and isolation of solid N-desmethylclozapine and crystalline forms thereof. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simultaneous determination of asenapine and valproic acid in human plasma using LC-MS/MS: Application of the method to support pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.nyu.edu [search.library.nyu.edu]

- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. informaticsjournals.co.in [informaticsjournals.co.in]

- 11. US20090209608A1 - Deuterium-enriched asenapine - Google Patents [patents.google.com]

- 12. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalysis

For researchers, scientists, and drug development professionals navigating the exacting landscape of bioanalysis, the pursuit of precision, accuracy, and reproducibility is paramount. In the realm of quantitative analysis, particularly when employing the unparalleled sensitivity and selectivity of liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) reigns as a critical component for robust and reliable data. This in-depth technical guide delves into the core of this practice, elucidating the indispensable role of deuterated standards as the gold standard for internal standardization in bioanalysis. We will explore the fundamental principles, practical applications, and the self-validating systems required by global regulatory bodies, providing a comprehensive resource for both seasoned experts and those new to the field.

The Imperative for an Ideal Internal Standard in Bioanalysis

Quantitative bioanalysis is fraught with potential variability at every stage of the workflow. From sample collection and preparation to chromatographic separation and mass spectrometric detection, numerous factors can introduce inaccuracies that compromise the integrity of the final data.[1] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving to normalize for these variations.[2] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability in:

-

Sample Preparation: Inconsistencies in extraction efficiency during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][3]

-

Chromatographic Behavior: Minor shifts in retention time due to column aging or mobile phase variations.

-

Mass Spectrometric Detection: Fluctuations in ionization efficiency, often referred to as matrix effects, and instrumental drift over the course of an analytical run.[1][2][3]

While structural analogs can be used, they often fall short of the ideal.[4][5] Even minor differences in chemical structure can lead to disparate behaviors during extraction and ionization, failing to perfectly track the analyte and thus inadequately correcting for variability.[6] This is where stable isotope-labeled (SIL) internal standards, particularly deuterated standards, demonstrate their superiority.[2][7]

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (²H or D).[8] This subtle change in mass does not significantly alter the chemical properties of the molecule.[9] Consequently, a deuterated standard exhibits nearly identical behavior to the unlabeled analyte throughout the analytical process.[10][11]

The core principle behind their use is isotope dilution mass spectrometry . The deuterated standard is added to the biological matrix at a known concentration before any sample processing steps.[2] Because the deuterated standard and the analyte are chemically almost identical, they will:

-

Co-elute during liquid chromatography.[10]

-

Experience the same degree of ion suppression or enhancement (matrix effects).[3][8]

-

Undergo similar losses during sample extraction and preparation.[3]

The mass spectrometer, however, can readily distinguish between the analyte and the deuterated standard due to their mass difference.[6] By measuring the ratio of the analyte's signal to the deuterated standard's signal, any variations introduced during the analytical workflow are effectively canceled out, leading to highly accurate and precise quantification.[1]

A generalized workflow illustrating how a deuterated internal standard corrects for variability.

Strategic Synthesis and Selection of Deuterated Standards

The effectiveness of a deuterated internal standard is contingent upon its proper design and synthesis. Several key factors must be considered to ensure its suitability and stability.[12]

Key Considerations for Synthesis

-

Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to provide a mass difference that is clearly resolved from the natural isotopic distribution of the analyte. A mass increase of +3 Da or more is generally recommended.[10]

-

Isotopic Purity: The deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte present in the standard solution.[8] The amount of unlabeled analyte in the IS solution should result in a response of less than 5% of the analyte's response at the lower limit of quantification (LLOQ).[13]

-

Chemical Purity: High chemical purity (>99%) is essential to prevent interference from impurities.[8]

-

Stability of the Label: Deuterium atoms must be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[12][14] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to these, should be avoided.[12]

A simplified workflow for the synthesis and quality control of a deuterated internal standard.

Bioanalytical Method Validation: A Self-Validating System

The use of deuterated standards is a cornerstone of bioanalytical method validation as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) M10 guideline.[15][16] A validated method provides assurance that the analytical procedure is reliable and reproducible for its intended use.

Core Validation Parameters

The following table summarizes key validation parameters and typical acceptance criteria where a deuterated internal standard plays a crucial role.

| Validation Parameter | Objective | Typical Acceptance Criteria (ICH M10) | Role of Deuterated Standard |

| Selectivity | To ensure that the method can differentiate and quantify the analyte without interference from endogenous matrix components.[17][18] | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.[17][18] | The IS response should be consistent and free from interference, demonstrating the selectivity of the method for the IS as well. |

| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte.[19][20][21] | The precision of the IS-normalized matrix factor from at least 6 different sources should not exceed 15%.[18] | Co-eluting with the analyte, the deuterated standard experiences the same matrix effects, and its consistent signal ratio to the analyte demonstrates effective compensation.[19][20] |

| Accuracy & Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter.[15] | For QCs at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[15] | The use of a deuterated IS minimizes variability, leading to improved accuracy and precision of the measurements.[22] |

| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[15][23] | The mean concentration of stability samples should be within ±15% of the nominal concentration.[15] | The deuterated standard, having the same chemical structure, will degrade at the same rate as the analyte, thus providing an accurate measure of the analyte's stability. |

| Recovery | To evaluate the efficiency of the extraction procedure.[15] | Recovery should be consistent and reproducible.[15] | While not always a required validation parameter with a SIL-IS, comparing the analyte and IS responses in extracted samples versus unextracted solutions demonstrates consistent recovery for both. |

Experimental Protocol: Assessing Matrix Effects

This protocol outlines a standard procedure for evaluating the matrix effect using a deuterated internal standard during method validation.

Objective: To determine if co-eluting endogenous components from different sources of a biological matrix affect the ionization of the analyte.

Materials:

-

Blank biological matrix from at least six individual sources.

-

Analyte and deuterated internal standard stock solutions.

-

Mobile phase and reconstitution solvent.

Procedure:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike analyte and deuterated IS into the reconstitution solvent at low and high concentrations.

-

Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike the dried extract with the analyte and deuterated IS at the same low and high concentrations as in Set A.

-

Set C (Matrix Blank): Extract blank matrix from each of the six sources and spike only with the deuterated IS.

-

-

Analyze all samples using the validated LC-MS/MS method.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

-

-

Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six matrix sources.

Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor should not be greater than 15%.[18] A successful outcome demonstrates that while the absolute response of the analyte may vary between different matrix lots, the deuterated internal standard effectively normalizes for this variability, ensuring accurate quantification.[20][24]

Potential Challenges and Advanced Considerations

While deuterated standards are the preferred choice, they are not without potential pitfalls. A thorough understanding of these challenges is crucial for robust method development.

-

In-source Loss of Deuterium: Under certain mass spectrometer source conditions, deuterium atoms can be lost, potentially leading to interference with the analyte's signal.[25]

-

Chromatographic Separation: In rare cases, especially with a high degree of deuteration, a slight chromatographic separation between the analyte and the deuterated standard can occur. This can lead to differential matrix effects if they do not co-elute perfectly.[4][5]

-

Metabolic Switching: In drug metabolism studies, deuteration at a site of metabolism can slow down or block that metabolic pathway, potentially shunting the metabolism to an alternative route. While this is a tool in drug design, it is an important consideration when using deuterated compounds as tracers.[26]

Conclusion: Ensuring Data Integrity in Drug Development

In the high-stakes environment of pharmaceutical development, the quality and integrity of bioanalytical data are non-negotiable. Deuterated internal standards have rightfully earned their place as the gold standard in quantitative bioanalysis.[8][11] By virtue of their chemical near-identity to the analyte, they provide the most effective means of correcting for the myriad sources of variability inherent in the LC-MS/MS workflow.[1][3] From mitigating complex matrix effects to normalizing for inconsistencies in sample preparation, deuterated standards are a critical component of a self-validating system that ensures the accuracy, precision, and reproducibility of bioanalytical data. For researchers and scientists, the judicious selection, synthesis, and implementation of deuterated standards are fundamental to the successful development of safe and effective therapies.[3]

References

- An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies - Benchchem. (URL: )

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (URL: )

-

Isotopic labeling of metabolites in drug discovery applications - PubMed. (URL: [Link])

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

-

Isotopic Labeling of Metabolites in Drug Discovery Applications - ResearchGate. (URL: [Link])

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (URL: [Link])

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (URL: [Link])

- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide - Benchchem. (URL: )

-

Deuterated internal standards and bioanalysis by AptoChem. (URL: [Link])

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (URL: [Link])

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (URL: [Link])

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (URL: [Link])

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (URL: [Link])

- Navigating the Regulatory Landscape: A Comparative Guide to Bioanalytical Method Validation Using Internal Standards - Benchchem. (URL: )

-

Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision - ResolveMass Laboratories Inc. (URL: [Link])

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). (URL: [Link])

-

Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

-

Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect: Bioanalysis: Vol 9, No 14 - Taylor & Francis Online. (URL: [Link])

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (URL: [Link])

-

Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed. (URL: [Link])

-

Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone. (URL: [Link])

-

Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (URL: [Link])

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (URL: [Link])

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (URL: )

- Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance - Benchchem. (URL: )

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (URL: [Link])

- Applications of Deuterated Compounds in Pharmaceutical Research and Development - Benchchem. (URL: )

-

Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter - YouTube. (URL: [Link])

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (URL: [Link])

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (URL: [Link])

-

When Should an Internal Standard be Used? - LCGC International. (URL: [Link])

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (URL: [Link])

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (URL: [Link])

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (URL: [Link])

-

Full article: Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance - Taylor & Francis Online. (URL: [Link])

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (URL: [Link])

-

bioanalytical method validation and study sample analysis m10 - ICH. (URL: [Link])

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (URL: [Link])

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

-

Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (URL: [Link])

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (URL: [Link])

-

Dr. Ehrenstorfer - Introduction to stable isotope internal standards - YouTube. (URL: [Link])

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. (URL: [Link])

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pmda.go.jp [pmda.go.jp]

- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. japsonline.com [japsonline.com]

- 24. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. hilarispublisher.com [hilarispublisher.com]

- 26. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

An In-Depth Technical Guide to the Metabolic Pathways of Asenapine

Introduction: Asenapine in Context

Asenapine is a second-generation (atypical) antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolic fate within the body. A comprehensive understanding of asenapine's metabolism is paramount for researchers, clinicians, and drug development professionals to anticipate potential drug-drug interactions, comprehend inter-individual variability in response, and guide future pharmaceutical development. This guide provides a detailed exploration of the metabolic pathways of asenapine, grounded in empirical data and established experimental methodologies.

Core Metabolic Pathways: A Dichotomy of Biotransformation

The clearance of asenapine from the systemic circulation is primarily a hepatic process, characterized by two major metabolic routes: direct glucuronidation and oxidative metabolism.[2][3] These pathways work in concert to convert the lipophilic asenapine molecule into more hydrophilic metabolites, facilitating their excretion. After administration of radiolabeled asenapine, approximately 90% of the dose is recovered, with about 50% in the urine and 40% in the feces, indicating extensive metabolism and efficient elimination.[4]

Direct Glucuronidation: The UGT1A4-Mediated Pathway

A significant route of asenapine metabolism is direct conjugation with glucuronic acid, a phase II metabolic reaction. This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[2][3] This pathway leads to the formation of asenapine N+-glucuronide, a major circulating metabolite.[4] The direct N-glucuronidation of the tertiary amine in asenapine is a key detoxification step, as the resulting metabolite is pharmacologically inactive.[5]

Oxidative Metabolism: The Cytochrome P450 System

Concurrent with glucuronidation, asenapine undergoes extensive phase I oxidative metabolism, mediated predominantly by the cytochrome P450 (CYP) enzyme system. The primary isozyme responsible for asenapine's oxidative transformation is CYP1A2 .[2][3] The main reaction catalyzed by CYP1A2 is N-desmethylation, which produces the metabolite N-desmethylasenapine.[6] While CYP1A2 is the major contributor, minor roles are also played by CYP3A4 and CYP2D6 in the oxidative metabolism of asenapine.[5][6] N-desmethylasenapine can be further metabolized, including through conjugation reactions.[4]

Visualizing the Metabolic Cascade

To illustrate the interconnectedness of these pathways, the following diagram provides a visual representation of asenapine's metabolic fate.

Quantitative Analysis of Asenapine Pharmacokinetics and Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics of asenapine and its primary metabolite, N-desmethylasenapine, as well as asenapine's inhibitory potential on major CYP enzymes.

Table 1: Pharmacokinetic Parameters of Asenapine and N-desmethylasenapine

| Parameter | Asenapine (5 mg sublingual dose) | N-desmethylasenapine |

| Tmax (hours) | 0.5 - 1.5[2] | ~4.1[7] |

| Cmax (ng/mL) | ~4[2] | ~0.45[7] |

| Terminal Half-life (hours) | ~24[2][3] | Not explicitly stated |

| AUC₀-∞ (ng·h/mL) | Data not available in provided results | ~6.85[7] |

| Protein Binding | 95%[5] | Data not available in provided results |

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Asenapine

| CYP Isozyme | Inhibition Mechanism | Ki (μM) in Human Liver Microsomes |

| CYP1A2 | Mixed[8][9] | 3.2[8][9] |

| CYP2D6 | Competitive[8][9] | 1.75[8][9] |

| CYP3A4 | Non-competitive[8][9] | 31.3[8][9] |

| CYP2C9 | No effect observed[8][9] | N/A |

| CYP2C19 | No effect observed[8][9] | N/A |

Experimental Protocols for Studying Asenapine Metabolism

The following protocols provide a framework for the in vitro and analytical methodologies used to characterize the metabolism of asenapine.

Protocol 1: In Vitro Metabolism of Asenapine using Human Liver Microsomes

This protocol outlines a general procedure to assess the formation of metabolites from asenapine in a well-established in vitro system.

Objective: To determine the kinetics of asenapine metabolism by CYP and UGT enzymes in human liver microsomes.

Materials:

-

Asenapine

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (for CYP-mediated metabolism)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) (for UGT-mediated metabolism)

-

Ice-cold acetonitrile

-

Internal standard (e.g., isotopically labeled asenapine)

Procedure:

-

Preparation: Prepare a stock solution of asenapine in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and asenapine at various concentrations. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction:

-

For CYP-mediated metabolism , add the NADPH regenerating system to initiate the reaction.

-

For UGT-mediated metabolism , add UDPGA to initiate the reaction.

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range of metabolite formation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Protocol 2: Quantification of Asenapine and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the simultaneous quantification of asenapine and its metabolites in a biological matrix.

Objective: To accurately measure the concentrations of asenapine and its metabolites in human plasma samples.

Materials:

-

Human plasma samples

-

Asenapine, N-desmethylasenapine, and asenapine N+-glucuronide analytical standards

-

Methyl tert-butyl ether (for liquid-liquid extraction)[10][11]

-

Acetonitrile, ammonium acetate, and formic acid (for mobile phase)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 300 µL aliquot of human plasma, add the internal standard.

-

Add methyl tert-butyl ether, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column (e.g., Chromolith Performance RP8e, 100 mm × 4.6 mm).[11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5.0 mM ammonium acetate with 0.1% formic acid).[11]

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Quantify the concentration of asenapine and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro metabolism study of asenapine.

Conclusion and Future Directions

The metabolism of asenapine is a well-defined process dominated by UGT1A4-mediated glucuronidation and CYP1A2-mediated oxidation. The resulting metabolites are largely inactive and are efficiently cleared from the body. The provided quantitative data and experimental protocols offer a robust framework for researchers to further investigate the nuances of asenapine metabolism. Future research could focus on the impact of genetic polymorphisms in UGT1A4 and CYP1A2 on asenapine's pharmacokinetic variability and clinical outcomes. Additionally, a more detailed characterization of the minor metabolic pathways and their potential for drug-drug interactions would further enhance our understanding of this important antipsychotic agent.

References

-

Daniel, W. A., & Wójcikowski, J. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(7), 1215-1223. [Link]

-

Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 332-339. [Link]

-

Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 332-339. [Link]

-